(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the morpholine and piperazine moieties. The final step usually involves the coupling of the 3,4-dimethylphenyl group to the piperazine ring. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine or morpholine rings, using reagents like alkyl halides or sulfonates.
Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce various substituents onto the aromatic ring, using palladium catalysts and boronic acids.
Scientific Research Applications
(3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone has been explored for various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar compounds to (3,4-Dimethylphenyl)(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)methanone include other pyridazinone derivatives and piperazine-containing molecules. These compounds often share similar biological activities but may differ in their potency, selectivity, or pharmacokinetic properties. The unique combination of the 3,4-dimethylphenyl group with the morpholinopyridazinyl and piperazinyl moieties distinguishes this compound from others, potentially offering enhanced or novel biological activities.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-3-4-18(13-17(16)2)21(27)26-7-5-25(6-8-26)20-14-19(15-22-23-20)24-9-11-28-12-10-24/h3-4,13-15H,5-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMNJDGNFUNHTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=CC(=C3)N4CCOCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.